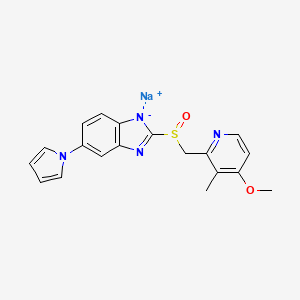

Ilaprazole sodium hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ilaprazole sodium hydrate is a crystalline form of Ilaprazole, a proton pump inhibitor (PPI) used in the treatment of various gastrointestinal disorders such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It works by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby reducing gastric acid secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of crystalline Ilaprazole sodium hydrate involves dissolving Ilaprazole in isopropanol to create a saturated solution. This solution is then subjected to various conditions to obtain the crystalline form:

Liquid-Liquid Diffusion: A 33% aqueous sodium hydroxide solution is placed in the lower layer of a test tube, and the Ilaprazole solution is carefully dropped onto the upper layer.

Temperature Control: Dissolving Ilaprazole sodium in 40°C, pH 11 alkaline isopropanol, followed by filtering and slowly lowering the temperature to 4°C.

Gas-Liquid Diffusion: At room temperature, the Ilaprazole sodium solution is placed in an isopropyl ether atmosphere for gas-liquid diffusion, resulting in the formation of light yellow needle crystals after 24 hours.

Industrial Production Methods

The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves simple operation, mild reaction conditions, easy control, low production cost, and high repeatability .

Analyse Des Réactions Chimiques

Ilaprazole sodium hydrate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group in Ilaprazole can be oxidized to form sulfone derivatives.

Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.

Substitution: The pyridine and benzimidazole rings in Ilaprazole can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are sulfone and sulfide derivatives, as well as substituted pyridine and benzimidazole compounds .

Applications De Recherche Scientifique

Ilaprazole sodium hydrate has a wide range of scientific research applications:

Mécanisme D'action

Ilaprazole sodium hydrate exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in gastric acid secretion . The molecular targets involved in this mechanism are the H+/K+ ATPase enzymes, and the pathways include the inhibition of proton transport across the gastric mucosa .

Comparaison Avec Des Composés Similaires

Ilaprazole sodium hydrate is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, this compound is unique due to its higher potency, longer duration of action, and better stability under various conditions . The similar compounds include:

- Omeprazole

- Esomeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

These compounds are also used in the treatment of gastrointestinal disorders but differ in their pharmacokinetic and pharmacodynamic profiles .

Propriétés

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)

![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)

![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)

![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)

![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)